

Application Note: Measuring Avotaciclib-Induced Apoptosis using Annexin V Staining

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Compound of Interest		
Compound Name:	Avotaciclib trihydrochloride	
Cat. No.:	B12419452	Get Quote

Introduction

Avotaciclib trihydrochloride (also known as BEY1107) is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and subsequent apoptosis, making it a target for anticancer therapies.[1][2] This application note provides a detailed protocol for assessing apoptosis induced by Avotaciclib trihydrochloride in cancer cell lines using the Annexin V-FITC apoptosis detection assay.

The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4][5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[4][5][7] By co-staining with a viability dye such as Propidium Iodide (PI), which is excluded from live cells with intact membranes, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[6][7]

Principle of the Assay

During the early stages of apoptosis, the phospholipid phosphatidylserine (PS) is translocated from the cytoplasmic face of the plasma membrane to the cell surface.[4][5] Annexin V conjugated to a fluorescent dye (e.g., FITC) can then bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of



live and early apoptotic cells. However, in late-stage apoptosis and necrosis, the membrane integrity is lost, allowing PI to enter and stain the cellular DNA. This dual-staining method allows for the differentiation and quantification of various cell populations.

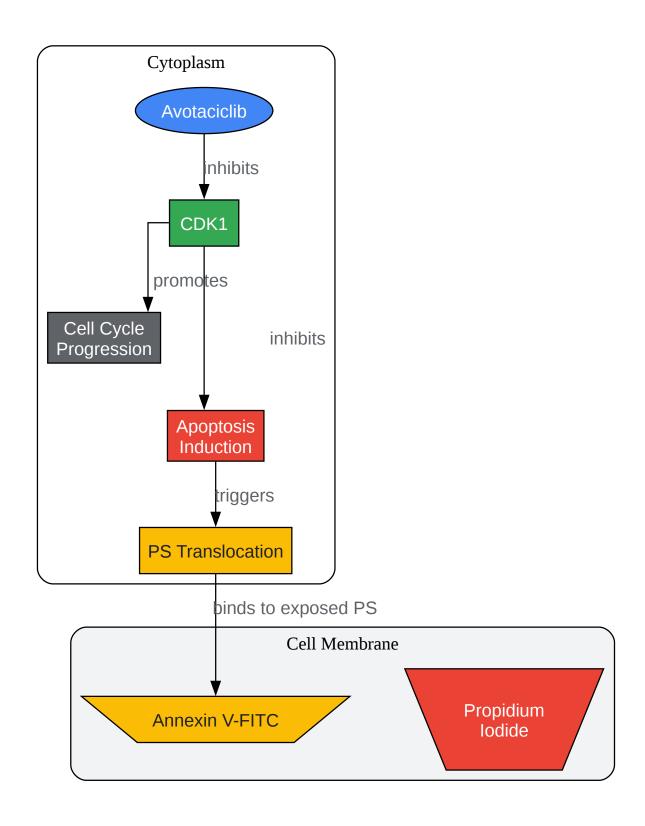
Data Presentation

The following table represents hypothetical data from a dose-response experiment where a cancer cell line was treated with varying concentrations of **Avotaciclib trihydrochloride** for 48 hours.

Treatment Group	Viable Cells (Annexin V- / PI-) (%)	Early Apoptotic Cells (Annexin V+ <i>l</i> PI-) (%)	Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%)
Vehicle Control (0 μM)	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
Avotaciclib (0.1 μM)	85.6 ± 3.5	8.9 ± 1.2	5.5 ± 1.0
Avotaciclib (1 μM)	60.3 ± 4.2	25.1 ± 2.9	14.6 ± 2.1
Avotaciclib (10 μM)	25.8 ± 5.1	48.7 ± 4.5	25.5 ± 3.8

Signaling Pathway



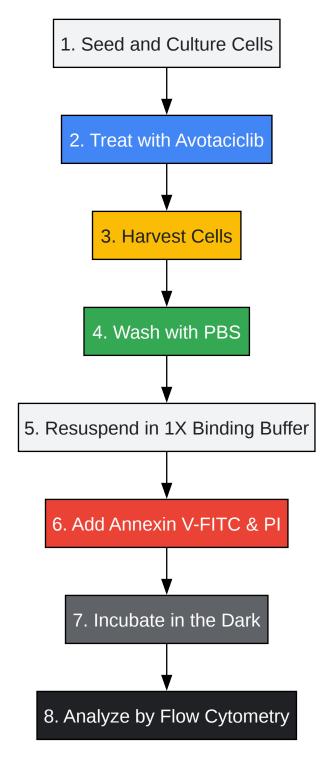


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Caption: Avotaciclib-induced apoptosis signaling pathway.



Experimental Workflow



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